molecular formula C7H4F4 B1611741 2,3,4,6-Tetrafluorotoluene CAS No. 80427-49-2

2,3,4,6-Tetrafluorotoluene

Cat. No.: B1611741
CAS No.: 80427-49-2
M. Wt: 164.1 g/mol
InChI Key: QWMNQJQGZZQXKS-UHFFFAOYSA-N
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Description

2,3,4,6-Tetrafluorotoluene is an organic compound with the molecular formula C₇H₄F₄. It is a derivative of toluene where four hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-Tetrafluorotoluene typically involves the fluorination of toluene derivatives. One common method is the direct fluorination of toluene using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or cobalt fluoride to facilitate the substitution of hydrogen atoms with fluorine atoms.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow process where toluene is reacted with a fluorinating agent in a reactor. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the product. The crude product is then purified using distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 2,3,4,6-Tetrafluorotoluene undergoes various chemical reactions, including:

    Substitution Reactions: Due to the presence of fluorine atoms, the compound can undergo nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Oxidation Reactions: The methyl group in this compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can also undergo reduction reactions where the fluorine atoms are replaced by hydrogen atoms using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

Major Products:

    Substitution: Fluorinated aromatic compounds with different substituents.

    Oxidation: Fluorinated benzoic acids or benzaldehydes.

    Reduction: Partially or fully hydrogenated fluorotoluenes.

Scientific Research Applications

2,3,4,6-Tetrafluorotoluene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique reactivity makes it valuable in the development of new materials and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving fluorinated substrates. It helps in understanding the mechanisms of enzyme action and the role of fluorine in biological systems.

    Medicine: Fluorinated compounds, including this compound, are investigated for their potential use in drug development. The presence of fluorine can enhance the metabolic stability and bioavailability of pharmaceutical agents.

    Industry: It is used in the production of specialty chemicals and materials, such as fluorinated polymers and coatings, which have applications in electronics, aerospace, and other high-tech industries.

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetrafluorotoluene involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors in biological systems, affecting their activity and function. The presence of fluorine atoms can influence the binding affinity and specificity of the compound to its targets.

    Pathways Involved: In chemical reactions, the fluorine atoms in this compound can participate in electron-withdrawing effects, stabilizing reaction intermediates and influencing the overall reaction pathway. This makes the compound a valuable tool in studying reaction mechanisms and developing new synthetic methodologies.

Comparison with Similar Compounds

2,3,4,6-Tetrafluorotoluene can be compared with other fluorinated toluenes, such as:

    2,3,5,6-Tetrafluorotoluene: Similar in structure but with different fluorine atom positions, leading to variations in reactivity and applications.

    2,4,6-Trifluorotoluene: Contains three fluorine atoms, resulting in different chemical properties and uses.

    2,3-Difluorotoluene: With only two fluorine atoms, it exhibits distinct reactivity patterns compared to tetrafluorinated derivatives.

Uniqueness: The unique arrangement of fluorine atoms in this compound provides specific electronic and steric effects that influence its reactivity and interactions with other molecules. This makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

1,2,3,5-tetrafluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMNQJQGZZQXKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590729
Record name 1,2,3,5-Tetrafluoro-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80427-49-2
Record name 1,2,3,5-Tetrafluoro-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Chloro-tetrafluorobenzonitrile was reacted at 240° C. The reaction products were collected in 300 ml of water and, after reaction was complete, the mixture was made alkaline with 40% strength by weight aqueous sodium hydroxide solution. The organic material was extracted with methyl tert.-butyl ether, analysed and then worked up by distillation. 2,3,4,6-Tetrafluoro-toluene of boiling point 108° C. was isolated in a yield of 77.3%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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